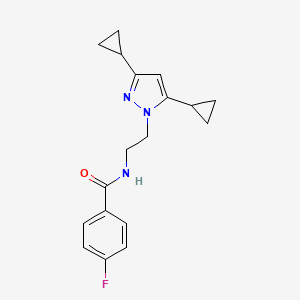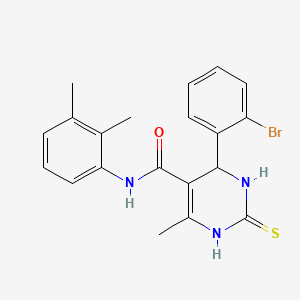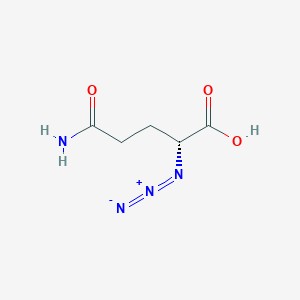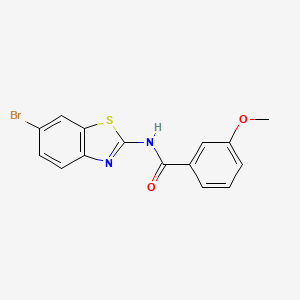
1-Phenyl-2,3-dihydro-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2,3-dihydro-1H-quinolin-4-one is a chemical compound with the molecular formula C15H13NO . It has a molecular weight of 223.27 . The compound is a light yellow solid .
Synthesis Analysis
The synthesis of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one and similar compounds involves sequential reactions of 2-alkynylanilines with ketones . This process is mediated by Brønsted acid or catalyzed by Lewis acid . The reaction of ketones with 2-alkynylanilines in ethanol at reflux is promoted by p-toluenesulfonic acid monohydrate . The same starting materials give the corresponding 4-substituted quinolines in toluene at 110 °C, both in the presence of p-toluenesulfonic acid monohydrate as the promoter and FeCl3 as the catalyst .Molecular Structure Analysis
The InChI code for 1-Phenyl-2,3-dihydro-1H-quinolin-4-one is 1S/C15H13NO/c17-15-10-11-16 (12-6-2-1-3-7-12)14-9-5-4-8-13 (14)15/h1-9H,10-11H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one involves a series of chemical reactions . The divergent formation of N-alkenylindole derivatives occurs by switching to the use of ZnBr2 as the catalyst under the same reaction conditions . Conversely, only 4-methylsubstituted quinoline derivatives were isolated by reacting 2-ethynylanilines and/or 2-trimethylsilylanilines with ketones in all examined cases .Physical And Chemical Properties Analysis
1-Phenyl-2,3-dihydro-1H-quinolin-4-one is a light yellow solid . It has a molecular weight of 223.27 .Aplicaciones Científicas De Investigación
DNA Interaction and Nuclease Activity
One significant application of related quinoline derivatives involves their interaction with DNA and subsequent nuclease activity. Specifically, copper(II) complexes with quinoline sulfonamide derivatives have been shown to exhibit photoinduced and self-activated nuclease activity. These complexes can partially intercalate with DNA, leading to oxidative cleavage of DNA through reactive oxygen species (ROS) generation. This activity is crucial for understanding DNA-protein interactions and could be leveraged in developing therapeutic agents targeting genetic disorders or cancers (Pascual-Álvarez et al., 2016).
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Several quinolin-4-one compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, derivatives incorporating the quinolin-4-one scaffold have shown to form intercalative complexes with DNA, inhibit DNA topoisomerase II, and block the cell cycle in the G2/M phase, indicating a multifaceted mechanism of action against cancer cells (Via et al., 2008). Further, novel quinolin-2-one derivatives have been synthesized and evaluated as possible anticancer agents, demonstrating promising in vitro activity against specific cancer cell lines (Desai et al., 2017).
Pharmacological Evaluation
Quinoline derivatives have been evaluated for various pharmacological activities, including antimicrobial, anti-inflammatory, and antihyperglycemic effects. New quinolin-2-one derivatives have been synthesized and screened for antimicrobial and anti-inflammatory activities, providing insights into their potential as therapeutic agents (Kumar et al., 2014). Additionally, novel 4-thiazolidinones containing the quinolin-4-ylmethoxy scaffold were synthesized and showed notable in vivo antihyperglycemic activity, highlighting the potential of quinoline derivatives in treating metabolic disorders (Deshmukh et al., 2017).
Propiedades
IUPAC Name |
1-phenyl-2,3-dihydroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-10-11-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUVJCMIFADARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2,3-dihydro-1H-quinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2828606.png)
![N-(3-butoxyphenyl)-2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B2828607.png)




![N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2828615.png)
![N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2828620.png)
![3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B2828622.png)

![6-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828624.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2828626.png)

